8-Acetyl-7-hydroxy-4-methylcoumarin
Overview
Description
8-Acetyl-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications. This compound is characterized by the presence of an acetyl group at the 8th position, a hydroxyl group at the 7th position, and a methyl group at the 4th position on the coumarin core. Coumarins are widely recognized for their anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of 8-Acetyl-7-hydroxy-4-methylcoumarin are serotonin 5-HT 1A receptors . These receptors play a crucial role in the central nervous system, influencing various biological and neurological processes such as anxiety, appetite, mood, sleep, and thermoregulation .
Mode of Action
This compound interacts with its targets, the serotonin 5-HT 1A receptors, by showing a very high affinity for these receptors . This interaction results in changes in the receptor activity, which can lead to alterations in the neurological processes that these receptors influence .
Biochemical Pathways
This compound is part of the coumarin class of compounds, which are synthesized through the phenylpropanoid pathway . This pathway is a branch of the larger plant secondary metabolism pathway. The biosynthesis of coumarin involves several enzymatic steps, with phenylalanine serving as the precursor .
Result of Action
The interaction of this compound with serotonin 5-HT 1A receptors can lead to various molecular and cellular effects. For instance, it has been found to have antidepressant-like activity . Additionally, coumarin derivatives have been reported to have meaningful activities against Gram-positive and Gram-negative bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided
Biochemical Analysis
Biochemical Properties
8-Acetyl-7-hydroxy-4-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tyrosinase, which is crucial in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, it interacts with cyclooxygenase-2 (COX-2), influencing the production of pro-inflammatory mediators .
Cellular Effects
This compound affects various cellular processes. It has been shown to influence cell signaling pathways, such as the GSK3β/β-catenin and MAPK pathways, which are involved in melanogenesis . The compound also affects gene expression, particularly genes related to melanin synthesis, such as microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to the active site of tyrosinase, enhancing its catalytic activity . The compound also inhibits COX-2, reducing the production of pro-inflammatory mediators . These interactions lead to changes in gene expression, particularly those involved in melanin synthesis and inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in enhancing melanin production and reducing inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance melanin production without significant adverse effects . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and COX-2, influencing their activity and, consequently, the metabolic flux of melanin and inflammatory mediators . The compound also affects the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in melanin-producing cells, where it enhances tyrosinase activity . The compound’s localization is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
This compound is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its activity is modulated by post-translational modifications and targeting signals that direct it to these specific compartments . The compound’s subcellular localization is crucial for its role in enhancing melanin synthesis and modulating inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-ketoesters in the presence of acid catalysts. For instance, resorcinol and ethyl acetoacetate can be treated under Pechmann conditions to yield 7-hydroxy-4-methylcoumarin, which can then be acetylated to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 8-Acetyl-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of ether derivatives
Scientific Research Applications
8-Acetyl-7-hydroxy-4-methylcoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for metal ion detection, particularly aluminum ions.
Biology: Studied for its antiproliferative activity against cancer cell lines.
Medicine: Potential use in developing anticancer and anti-inflammatory drugs.
Industry: Utilized in the synthesis of other coumarin derivatives and as a component in fluorescent dyes.
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the acetyl group at the 8th position.
8-Formyl-7-hydroxy-4-methylcoumarin: Contains a formyl group instead of an acetyl group at the 8th position.
7,8-Dihydroxy-4-methylcoumarin: Contains an additional hydroxyl group at the 8th position.
Uniqueness: 8-Acetyl-7-hydroxy-4-methylcoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group enhances its ability to act as a fluorescent probe and its potential therapeutic applications .
Properties
IUPAC Name |
8-acetyl-7-hydroxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-5-10(15)16-12-8(6)3-4-9(14)11(12)7(2)13/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOMQVFUPMLOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180243 | |
Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-29-5 | |
Record name | 8-Acetyl-7-hydroxy-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Acetyl-4-methylumbelliferone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2555-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Coumarin, 8-acetyl-7-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-ACETYL-4-METHYLUMBELLIFERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0084XV5Z4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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